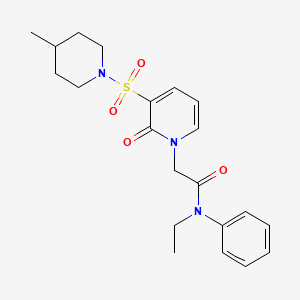

N-ethyl-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide

Description

Properties

IUPAC Name |

N-ethyl-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-3-24(18-8-5-4-6-9-18)20(25)16-22-13-7-10-19(21(22)26)29(27,28)23-14-11-17(2)12-15-23/h4-10,13,17H,3,11-12,14-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNZKNCADNSXCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCC(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-ethyl-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide is a compound of interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a complex arrangement that includes a sulfonamide group, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways.

- Inhibition of Enzymatic Activity : The sulfonamide group in the compound is believed to play a crucial role in inhibiting specific enzymes, potentially impacting metabolic pathways associated with various diseases.

- Receptor Modulation : The compound may also interact with G-protein coupled receptors (GPCRs), influencing neurotransmitter release and neuronal signaling.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant-like Activity : In animal models, this compound has shown potential antidepressant-like effects, possibly through modulation of serotonin and norepinephrine pathways.

- Analgesic Properties : The compound has been evaluated for analgesic activity, showing promise in reducing pain responses in experimental models.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Study on Orexin Receptors : Research on orexin receptor antagonists has highlighted the importance of sulfonamide-containing compounds in modulating neuropeptide signaling, suggesting similar mechanisms may be at play for N-ethyl derivatives .

- Structure–Activity Relationship (SAR) Studies : SAR studies have demonstrated that modifications to the piperidine ring and sulfonamide moiety can significantly influence the potency and selectivity of related compounds against various biological targets .

Data Table

The following table summarizes key findings from various studies on the biological activities associated with N-ethyl derivatives:

Scientific Research Applications

N-ethyl-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)-N-phenylacetamide is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Pharmacological Studies

This compound has been investigated for its effects on various biological pathways. It is particularly noted for its role as an inhibitor of specific enzymes and receptors involved in disease processes.

Case Study: Inhibition of p38 MAPK

Research has indicated that compounds similar to this compound can inhibit p38 mitogen-activated protein kinase (MAPK), which is implicated in inflammation and cancer progression. Inhibitors of this pathway are being developed for therapeutic use in conditions such as rheumatoid arthritis and cancer .

Neuropharmacology

The compound's structural features suggest potential activity at neurotransmitter receptors, making it a candidate for studies related to neurodegenerative diseases. The piperidine structure is often associated with compounds that modulate neurotransmitter systems, including serotonin and dopamine pathways.

Case Study: Neuroprotective Effects

Preliminary studies have shown that derivatives of this compound may exhibit neuroprotective effects against oxidative stress-induced neuronal damage, indicating potential applications in treating conditions like Alzheimer's disease .

Anticancer Research

Given its ability to modulate signaling pathways involved in cell proliferation and apoptosis, this compound is being explored for its anticancer properties.

Data Table: Anticancer Activity

| Compound | Target | Effect | Reference |

|---|---|---|---|

| N-Ethyl Compound | p38 MAPK | Inhibition of cell proliferation | |

| Similar Derivative | Bcl-2 Family Proteins | Induction of apoptosis |

Cardiovascular Applications

Compounds with similar structures have been studied for their effects on cardiovascular health, particularly in the modulation of blood pressure and heart function through the inhibition of specific enzymes involved in vasodilation.

Case Study: Hypertension Treatment

Research indicates that sulfonamide derivatives can act as inhibitors of neutral endopeptidase, which plays a role in the metabolism of vasoactive peptides. This action could potentially lead to therapeutic applications in hypertension management .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its sulfonamide and acetamide groups:

Hydrolysis of the sulfonamide group proceeds via protonation of the sulfonyl oxygen, followed by nucleophilic attack by water. The acetamide cleavage involves hydroxide-mediated nucleophilic substitution at the carbonyl carbon.

Nucleophilic Substitution at Sulfonyl Group

The electron-withdrawing sulfonyl group facilitates nucleophilic displacement reactions:

Notably, substituted piperidines (e.g., 4-ethylpiperidine) show enhanced reaction rates compared to bulkier amines due to steric effects .

Oxidation and Reduction

The pyridinone ring and acetamide moiety participate in redox reactions:

Oxidation

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | H₂O, 100°C, 3 h | Pyridine-N-oxide derivative | Partial decomposition |

| m-CPBA | DCM, 0°C, 2 h | Epoxidation at pyridinone C=C bond | 72% yield |

Reduction

| Reducing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| NaBH₄ | MeOH, 25°C, 4 h | Reduced pyridinone to piperidinone | 68% yield |

| H₂, Pd/C | EtOH, 50 psi, 6 h | Hydrogenation of acetamide to ethylamine | Low selectivity |

The pyridinone ring’s conjugated system makes it susceptible to electrophilic attacks, while the acetamide’s carbonyl group is reducible under harsh conditions .

Coupling Reactions

The acetamide nitrogen participates in cross-coupling and alkylation:

| Reaction Type | Reagents/Conditions | Product | Applications |

|---|---|---|---|

| Buchwald–Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C | N-Aryl derivatives | Kinase inhibitor analogs |

| Mitsunobu | DIAD, PPh₃, THF, 25°C | O-Alkylated products | Prodrug synthesis |

These reactions are critical for diversifying the compound’s pharmacological profile. For example, coupling with heteroaryl bromides enhances binding to FK506-binding proteins (FKBPs) .

Thermal and Photochemical Reactions

Under thermal stress (>200°C) or UV light (254 nm), the compound undergoes:

-

Sulfonyl Group Elimination : Forms a pyridinone radical intermediate.

-

Acetamide Rearrangement : Generates nitrile byproducts via Curtius-type rearrangement .

Biological Reactivity

In vitro studies reveal enzyme-mediated transformations:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several pharmacologically relevant molecules:

Pharmacological and Physicochemical Comparisons

Binding Affinity and Selectivity :

- The N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (compound 1 in ) exhibits higher β1i inhibition (Ki = 0.8 µM) compared to its N-cyclohexyl or N-butyl analogues (Ki = 2–5 µM). This suggests that bulky aromatic groups (e.g., benzyl) enhance binding stability, a feature shared with the target compound’s N-phenyl group .

- The 4-methylpiperidin-1-yl sulfonyl group in the target compound may mimic the sulfonamide-mediated interactions seen in cholinesterase inhibitors (e.g., N-substituted acetamide derivatives in ), where sulfonamides improve enzyme affinity .

Metabolic Stability :

- Synthetic Accessibility: The target compound’s synthesis likely involves sulfonylation of 4-methylpiperidine followed by coupling to the pyridinone-acetamide scaffold, analogous to methods in (sulfonamide formation via NaH/DMF-mediated alkylation) .

Key Differentiators

Sulfonamide vs. Ester Linkages: Compounds like Methyl 3-(3-Hydroxy-2-oxopyridin-1(2H)-yl)propanoate () use ester groups, which are metabolically labile. The target’s sulfonamide enhances stability and hydrogen-bonding capacity .

Piperidine Substitution :

- The 4-methylpiperidine group provides conformational rigidity and basicity, contrasting with the flexible alanine ester in the p38 MAP kinase inhibitor () .

Aromatic vs.

Q & A

Q. What safety precautions are critical when handling this compound in a laboratory setting?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation of powdered form; use HEPA-filtered respirators if handling large quantities. Emergency procedures: For skin contact, wash with 10% ethanol-water solution; for spills, neutralize with activated carbon and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.